
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is a fluorinated organic compound characterized by its high degree of fluorination and the presence of an octyldisulfanyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes a fluorination process to introduce fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Disulfide Formation: The introduction of the octyldisulfanyl group is achieved through a disulfide exchange reaction. This involves reacting a thiol compound with a disulfide compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The disulfide bond can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiolates.
Oxidizing Agents: Hydrogen peroxide (H2O2) or peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of biological membranes due to its hydrophobic nature and ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings due to its chemical inertness and stability.
作用機序
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is primarily related to its chemical structure:
Molecular Targets: The compound interacts with hydrophobic regions of molecules, such as lipid bilayers in biological membranes.
Pathways Involved: It can modulate the fluidity and permeability of membranes, affecting the function of membrane-bound proteins and receptors.
類似化合物との比較
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Similar in structure but contains an iodine atom instead of the octyldisulfanyl group.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the disulfide group and has a shorter carbon chain.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is unique due to the presence of both a highly fluorinated chain and an octyldisulfanyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
191213-11-3 |
|---|---|
分子式 |
C16H21F13S2 |
分子量 |
524.5 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(octyldisulfanyl)octane |
InChI |
InChI=1S/C16H21F13S2/c1-2-3-4-5-6-7-9-30-31-10-8-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 |
InChIキー |
XCIBTBKBVLRWHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


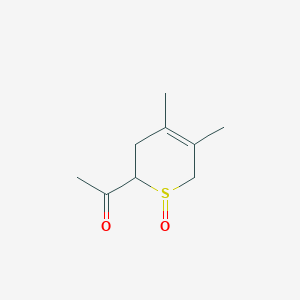
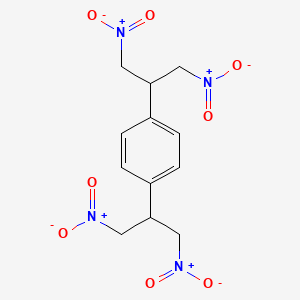

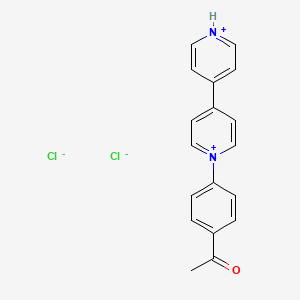
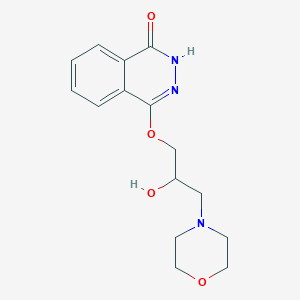
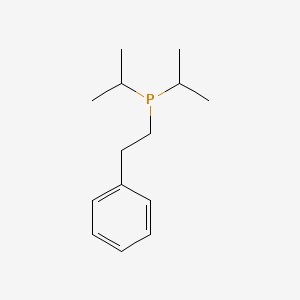
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
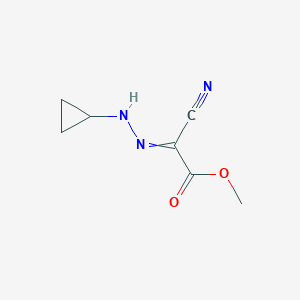
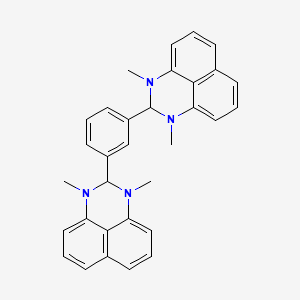

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
